2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one
Overview
Description
2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one is an organic compound with the molecular formula C15H10Br2Cl2O. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one typically involves the bromination of 1-(3,4-dichlorophenyl)-3-phenylpropan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(3,4-dichlorophenyl)-3-phenylpropan-1-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 2-hydroxy-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one.
Reduction: Formation of 1-(3,4-dichlorophenyl)-3-phenylpropan-1-one.
Oxidation: Formation of 2,3-dibromo-1-(3,4-dichlorophenyl)-3-phenylpropanoic acid.
Scientific Research Applications
2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,4-dichlorobenzene: A related compound with similar halogen substituents.
2,3-Dibromo-1-(3,4-dichlorophenyl)propan-1-one: A structurally similar compound with slight variations in the phenyl group.
Uniqueness
2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,3-dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2Cl2O/c16-13(9-4-2-1-3-5-9)14(17)15(20)10-6-7-11(18)12(19)8-10/h1-8,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOILDGUINWIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC(=C(C=C2)Cl)Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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